molecular formula C16H18F3N5O B2655991 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 1448129-21-2

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2655991
M. Wt: 353.349
InChI Key: CVKGXFDIIRZMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide, also known as BTP, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide derivatives have been explored for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This process plays a critical role in the regulation of gene expression. The inhibition of HDACs has shown promise in cancer therapy due to its potential to halt the proliferation of cancer cells and induce apoptosis. For instance, MGCD0103 is an orally active, isotype-selective small molecule HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).

Chemical Synthesis and Materials Science

These compounds are also pivotal in chemical synthesis and materials science, contributing to the development of new synthetic pathways and materials with unique properties. For example, the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives has been described, showcasing the versatility of pyrimidinyl derivatives in creating novel chemical structures with potential applications in materials science (Hassneen & Abdallah, 2003).

Antimicrobial and Antifungal Activities

Some derivatives have been synthesized and studied for their antimicrobial and antifungal activities. These studies are crucial for the development of new antibacterial and antifungal agents, which could help combat resistant strains of bacteria and fungi. The evaluation of the antibacterial and antifungal activities of three new pyrimidine derivatives synthesized by electrochemical methods shows significant activity against both bacteria and fungi, highlighting the potential of these compounds in creating new antimicrobial agents (Khan et al., 2015).

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of compounds such as flumatinib, an antineoplastic tyrosine kinase inhibitor, have been explored in the context of treating chronic myelogenous leukemia (CML). These studies provide insights into the metabolic pathways of such drugs in humans, which is essential for optimizing their efficacy and safety profiles. Flumatinib's main metabolic pathways in humans include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others (Gong et al., 2010).

Analytical Methodology

Moreover, these compounds have found applications in analytical methodologies, such as in the development of capillary electrophoretic separation techniques. This is important for the quality control and analysis of pharmaceuticals and related substances, ensuring their purity and efficacy (Ye et al., 2012).

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-23(2)13-12(9-20-15(22-13)24(3)4)21-14(25)10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGXFDIIRZMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-(trifluoromethyl)benzamide

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